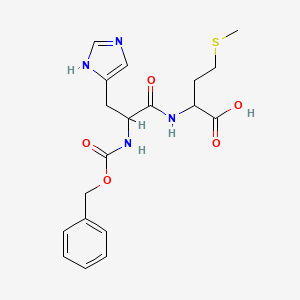
Cbz-DL-His-DL-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-His-DL-Met-OH is a compound that consists of a benzyloxycarbonyl (Cbz) protected histidine (His) and methionine (Met) dipeptide. The Cbz group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-His-DL-Met-OH typically involves the protection of the amine groups of histidine and methionine with the Cbz group. The process begins with the reaction of histidine and methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This reaction forms the Cbz-protected amino acids, which are then coupled to form the dipeptide this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-His-DL-Met-OH undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The compound can undergo nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Pd/C and H2 are commonly used for the removal of the Cbz group.
Substitution: Reagents such as trifluoroacetic acid (TFA) and bases like triethylamine are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Cbz-DL-His-DL-Met-OH has numerous applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can form self-assembling hydrogels that are used as drug carriers for the delivery of therapeutic agents.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Material Science: The compound’s ability to form hydrogels makes it useful in the development of biocompatible materials.
Mechanism of Action
The mechanism of action of Cbz-DL-His-DL-Met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Cbz group protects the amine groups of histidine and methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine groups can participate in further reactions to form longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-His-DL-Phe-OH: Another Cbz-protected dipeptide with phenylalanine instead of methionine.
Cbz-DL-His-DL-Val-OH: A similar compound with valine replacing methionine.
Uniqueness
Cbz-DL-His-DL-Met-OH is unique due to the presence of methionine, which contains a sulfur atom. This sulfur atom can participate in unique chemical reactions, such as oxidation to form sulfoxides and sulfones, which are not possible with other amino acids .
Properties
Molecular Formula |
C19H24N4O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26) |
InChI Key |
UYQFHHZKLLWKNY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


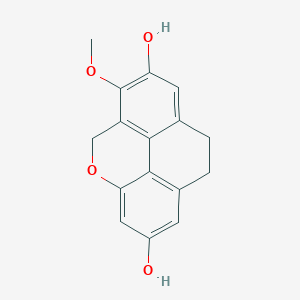
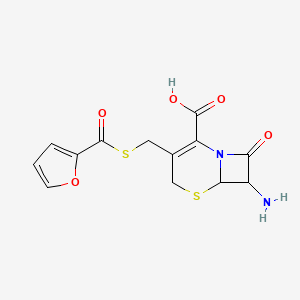
![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15129128.png)
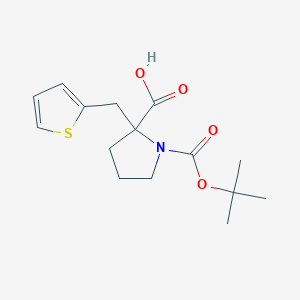
![2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B15129134.png)
![2-[3-Acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15129137.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15129139.png)
![7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B15129145.png)
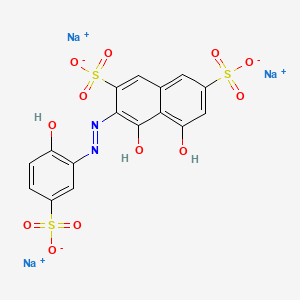
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate](/img/structure/B15129154.png)
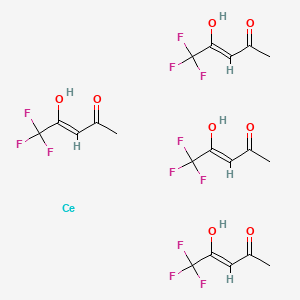
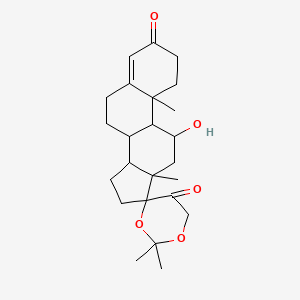
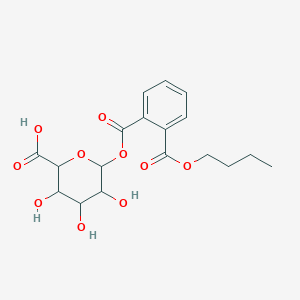
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
